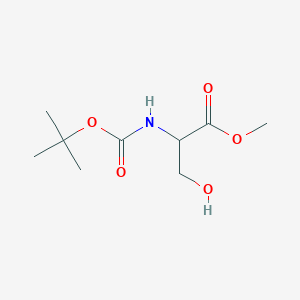

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Overview

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound of interest in organic chemistry due to its unique structure and reactivity. It is a derivative of amino acids and is often used as an intermediate in the synthesis of various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable compound in peptide synthesis and other organic transformations.

Mechanism of Action

Target of Action

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, also known as N-BOC-DL-serine methyl ester, is a derivative of β-hydroxy acids . These compounds are known to be crucial intermediates in organic synthesis and are present in a wide range of natural products with valuable chemical and medicinal properties . They are typically found in lipids and super molecules that contain depsipeptides .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The erythro (±) isomer of the compound can be synthesized by simple reduction using sodium borohydride in methanol at -40°C . The erythro isomer can then be effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis of depsipeptides and lipopolysaccharides within cells . It plays a role in the synthesis of biologically active depsipeptides, which are isolated from organisms (mostly marine) and possess β-hydroxy acids .

Result of Action

The compound’s action results in the synthesis of erythro and threo isomers, which are crucial in organic synthesis . The compound also contributes to the synthesis of biologically active depsipeptides .

Action Environment

The environment significantly influences the compound’s action, efficacy, and stability. For instance, the synthesis of the erythro isomer requires a temperature of -40°C . Furthermore, the inversion of the erythro isomer to the threo isomer requires specific reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be achieved through several methods. One efficient protocol involves the reduction of the corresponding keto ester using sodium borohydride in methanol at -40°C to obtain the erythro isomer in excellent yield (93%) . This erythro isomer can then be converted into the threo isomer with 100% efficiency using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction and inversion techniques. The cost-effectiveness and high yields of these methods make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using sodium borohydride to form different isomers.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.

Major Products Formed

Erythro and Threo Isomers: These isomers are formed through reduction and inversion methods.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group, used in similar synthetic applications.

tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific structure, which allows for efficient synthesis of both erythro and threo isomers. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in organic chemistry .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-DL-Ser-OMe, is a serine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

- Chemical Formula : C₉H₁₇N₁O₅

- Molecular Weight : 219.24 g/mol

- CAS Number : 69942-12-7

- Solubility : Very soluble in water (30.0 mg/ml) .

This compound functions primarily as a prodrug for serine, a non-essential amino acid that plays critical roles in protein synthesis and metabolism. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, releasing the active serine moiety.

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, a study highlighted the compound's ability to inhibit SARS-CoV-2 replication in vitro, demonstrating significant antiviral activity in both Huh7 and VeroE6 cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes:

- Adenylate Cyclase : Inhibition may lead to altered signaling pathways related to cyclic AMP.

- Proteases : Potential applications in modulating proteolytic activity, which is significant in many disease states.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable solubility characteristics. It is not expected to permeate the blood-brain barrier (BBB), which may limit its use in neurological applications .

Case Studies and Research Findings

Properties

IUPAC Name |

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333258 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69942-12-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.